molecular formula C18H15NO4S B12254695 Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate

Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate

Cat. No.: B12254695
M. Wt: 341.4 g/mol
InChI Key: YNVUGJHUPJVEIB-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate is a complex organic compound that features a unique combination of furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are introduced through specific reagents and catalysts. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically require stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the thiophene ring can yield thiophane derivatives.

Scientific Research Applications

Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For instance, thiophene derivatives are known to exhibit kinase inhibition, which can be crucial in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}carbamoyl)benzoate is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylcarbamoyl]benzoate

InChI

InChI=1S/C18H15NO4S/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-9-16-8-15(11-24-16)14-6-7-23-10-14/h2-8,10-11H,9H2,1H3,(H,19,20)

InChI Key

YNVUGJHUPJVEIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

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